2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Description
The compound 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a β-lactam antibiotic derivative. Its core structure consists of the 4-thia-1-azabicyclo[3.2.0]heptane ring system, a bicyclic framework characteristic of penicillins and cephalosporins. Key structural features include:
- 6-position substitution: An azepan-1-ylmethylideneamino group, introducing a seven-membered ring (azepane) via an imine linkage.
- Ester group: A 2,2-dimethylpropanoyloxymethyl ester at the 2-carboxylate position, likely enhancing lipophilicity and oral bioavailability.
- Hydrochloride salt: Improves aqueous solubility for pharmaceutical formulation .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-1039 hydrochloride involves the esterification of mecillinam with pivalic acid. The reaction typically occurs under acidic conditions, using a catalyst to facilitate the esterification process. The resulting compound is then converted to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of FL-1039 hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
FL-1039 hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in FL-1039 hydrochloride can be hydrolyzed to release mecillinam.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes.
Substitution: FL-1039 hydrochloride can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Often involves nucleophilic reagents and appropriate solvents
Major Products Formed
Hydrolysis: Produces mecillinam and pivalic acid.
Oxidation and Reduction: Forms various oxidized or reduced derivatives of the compound.
Substitution: Results in substituted derivatives with different functional groups
Scientific Research Applications
FL-1039 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Employed in the treatment of urinary tract infections and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
Mechanism of Action
FL-1039 hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. The prodrug form, FL-1039 hydrochloride, is converted to its active form, mecillinam, in the body, which then exerts the antibacterial effects .
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- The target compound’s azepan group is structurally distinct from the phenyl/isoxazole (oxacillin) or phenylacetyl (ampicillin) moieties in earlier β-lactams. This may confer resistance to enzymatic degradation .
- The ester group contrasts with sodium salts (oxacillin) or free acids (ampicillin), suggesting improved membrane permeability .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of molecules known as beta-lactams , which are characterized by their cyclic amide structure. The specific features of this compound include:
- Molecular Formula : C₁₈H₃₃N₃O₄S
- Molecular Weight : Approximately 367.54 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
The structural complexity includes a thiazolidine ring and an azepane moiety, which may contribute to its biological functions.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties . Beta-lactams are primarily known for their ability to inhibit bacterial cell wall synthesis, making them effective against a variety of bacteria:
- Mechanism of Action : Beta-lactams bind to penicillin-binding proteins (PBPs), disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Efficacy : Studies have shown that derivatives with structural modifications can enhance activity against resistant strains of bacteria.
Case Studies
-
Antibacterial Efficacy :
- A study conducted on related beta-lactam compounds demonstrated that modifications in the side chains significantly increased their antibacterial potency against Staphylococcus aureus and Escherichia coli.
- The compound's structural features suggest potential improvements in binding affinity to PBPs compared to standard beta-lactams.
-
Antifungal Properties :
- Preliminary tests have indicated that this compound may also exhibit antifungal activity against species such as Candida albicans, although further studies are required to quantify this effect.
Toxicity and Safety Profile
Understanding the safety profile is crucial for any potential therapeutic application:
- Toxicity Studies : Initial toxicity assessments suggest low acute toxicity in animal models, but chronic exposure studies are necessary to establish long-term safety.
- Safety Data Sheets (SDS) indicate that while the compound may pose some risks (e.g., skin irritation), proper handling and storage can mitigate these concerns.
Comparative Analysis Table
| Property | 2,2-Dimethylpropanoyloxymethyl Compound | Related Beta-Lactams |
|---|---|---|
| Antibacterial Activity | Moderate to High | High |
| Antifungal Activity | Low | Moderate |
| Toxicity | Low (acute) | Variable |
| Mechanism of Action | PBP Inhibition | PBP Inhibition |
Conclusion from Research
The biological activity of 2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride suggests promising applications in antimicrobial therapy, particularly against resistant bacterial strains. However, comprehensive studies are needed to fully elucidate its efficacy and safety profile.
Future Directions
Further research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to evaluate therapeutic effectiveness in human subjects.
- Exploration of synergistic effects with other antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
